
EAD1
Descripción general
Descripción
EAD1 (EAR APICAL DEGENERATION1) is a maize (Zea mays) gene encoding an aluminum-activated malate transporter (ALMT) localized to the plasma membrane. It is preferentially expressed in the xylem parenchyma cells of developing ears and roots, where it facilitates malate efflux from cells into xylem vessels . This compound ensures malate delivery to the apical regions of immature ears, maintaining cellular redox balance and preventing oxidative stress-induced programmed cell death (PCD). Disruption of this compound reduces malate content in ear tips by ~40%, leading to shortened ears, H₂O₂ accumulation, and apical degeneration . Conversely, this compound overexpression increases ear length by 4.9–7.3% and kernel number per row, demonstrating its pivotal role in maize yield .
Métodos De Preparación
EAD1 se sintetiza a través de una serie de reacciones químicas que involucran a la cloroquina como material de partida. La ruta sintética incluye los siguientes pasos:
- Disolución de cloroquina en un disolvente adecuado.
- Adición de reactivos específicos para modificar la estructura de la cloroquina.
- Purificación del compuesto resultante para obtener this compound .
Análisis De Reacciones Químicas
EAD1 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse bajo condiciones específicas, lo que lleva a la formación de varios derivados oxidados.
Reducción: Las reacciones de reducción pueden modificar la estructura de this compound, lo que podría alterar su actividad biológica.
Sustitución: This compound puede sufrir reacciones de sustitución donde grupos funcionales específicos son reemplazados por otros, lo que lleva a la formación de nuevos derivados
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y varios catalizadores. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
EAD1 tiene una amplia gama de aplicaciones de investigación científica, incluyendo:
Química: this compound se utiliza como compuesto modelo para estudiar los efectos de las modificaciones estructurales sobre la actividad biológica.
Biología: This compound se emplea en la investigación para comprender sus efectos sobre los procesos celulares, particularmente la autofagia y la apoptosis
Medicina: This compound ha mostrado promesa en el tratamiento de cánceres de pulmón y páncreas al inhibir la proliferación celular e inducir la apoptosis
Industria: This compound se utiliza en el desarrollo de nuevos agentes terapéuticos y como herramienta para estudiar las interacciones medicamentosas y los mecanismos de acción
Mecanismo De Acción
EAD1 ejerce sus efectos a través de varios mecanismos:
Permeabilización de la Membrana Lisosomal: This compound provoca una rápida reubicación, permeabilización de la membrana y desacidificación de los lisosomas
Disrupción de la Interacción mTOR-Lisosoma: This compound interrumpe la interacción entre el blanco molecular de la rapamicina (mTOR) y los lisosomas, lo que lleva a la inactivación del complejo 1 de mTOR (mTORC1).
Inducción de Apoptosis: This compound induce la apoptosis en las células cancerosas, lo que contribuye a sus efectos antiproliferativos.
Comparación Con Compuestos Similares
OsALMT7 (Oryza sativa ALMT7)
Homology & Evolutionary Context :
- EAD1 shares 73.8% amino acid sequence homology with rice OsALMT7 .
- However, OsALMT7 exists as a single-copy gene in rice, whereas this compound arose from a tandem duplication event in maize (Zm00001d017571 and this compound share 94.1% similarity) .
Functional Divergence :
- Expression Localization :
- Developmental Role: this compound regulates apical ear development; its loss causes malate deficiency and PCD in ear tips .
Transport Activity :
- Both proteins mediate malate efflux, but this compound shows stronger voltage-dependent transport in electrophysiological assays (Xenopus oocytes) .
Zm00001d017571 (Maize this compound Paralogue)
Structural Similarity :
- Shares 94.1% protein sequence similarity with this compound due to a tandem duplication on chromosome 5 .
Functional Redundancy & Specialization :
AtALMT1 (Arabidopsis thaliana ALMT1)
Functional Contrast :
- AtALMT1 is a root-specific malate exporter that detoxifies aluminum (Al³⁺) by secreting malate into rhizosphere .
- This compound lacks Al³⁺ activation in heterologous systems (Xenopus oocytes), indicating divergent regulatory mechanisms .
Other Maize ALMT Family Members
Maize has nine ALMT homologs , but only this compound is linked to ear development. For example:
- ZmALMT2 is expressed in stomatal guard cells and regulates stomatal aperture .
- ZmALMT4 mediates vacuolar malate storage in leaves, unlike this compound’s xylem-based transport .
Data Tables
Table 1: Comparative Features of this compound and Homologs
Table 2: Malate Content in this compound Mutants vs. Wild-Type
Key Research Findings
Evolutionary Divergence : this compound’s tandem duplication in maize enabled subfunctionalization, with Zm00001d017571 specializing in root malate transport, while this compound evolved ear-specific roles .
Functional Conservation : Both this compound and OsALMT7 mediate malate efflux but regulate distinct tissues (xylem vs. phloem), reflecting species-specific adaptations .
Biochemical Specificity : this compound’s voltage-dependent transport contrasts with AtALMT1’s Al³⁺-activated mechanism, underscoring functional diversification within the ALMT family .
Actividad Biológica
Introduction
The compound EAD1, known as ear apical degeneration1, is a gene identified in maize (Zea mays) that plays a crucial role in ear development. This article provides a comprehensive overview of the biological activity of this compound, including its molecular mechanisms, physiological effects, and implications in plant biology. The findings are supported by various studies and data tables to illustrate the significance of this compound in maize development.
Molecular Characterization of this compound
This compound encodes an aluminum-activated malate transporter (ALMT) localized to the plasma membrane. This transporter is primarily expressed in the xylem of immature maize ears and is essential for the delivery of malate to developing inflorescences. The loss of this compound function leads to significant reductions in malate content at the apical parts of immature ears, resulting in shorter ear phenotypes.
Key Findings
- Gene Function : this compound facilitates malate efflux from the xylem to the apical regions of maize ears.
- Phenotypic Effects : Mutations in this compound result in shorter ears and reduced kernel number per row (KNR).
- Rescue Experiments : Exogenous application of malate can rescue the phenotypic defects observed in this compound mutants, confirming the role of malate in ear development.
Physiological Implications
The physiological role of this compound extends beyond mere structural support; it actively regulates nutrient transport and developmental processes. The following table summarizes key physiological impacts associated with this compound activity:
Parameter | This compound Function | Effect of Mutation |
---|---|---|
Malate Transport | Facilitates transport to apical ear | Decreased malate levels |
Ear Length (EL) | Promotes elongation | Shortened ears |
Kernel Number (KNR) | Enhances kernel formation | Reduced kernel number |
Case Study 1: Mutant Analysis
A detailed analysis of maize mutants lacking functional this compound revealed a direct correlation between this compound activity and ear development. The study demonstrated that this compound mutants exhibited significantly lower ear lengths and kernel numbers compared to wild-type plants.
Case Study 2: Exogenous Malate Application
In experiments where malate was injected into this compound mutants, researchers observed a restoration of normal ear length and kernel formation. This finding underscores the critical role of malate as a signaling molecule and nutrient in maize development.
Research Findings
Recent studies have elucidated several mechanisms by which this compound influences maize physiology:
- Malate as a Signaling Molecule : Research indicates that malate not only serves as a nutrient but also acts as a signaling molecule that regulates gene expression related to growth and development.
- Environmental Stress Response : this compound expression is upregulated under aluminum stress conditions, suggesting its role in mitigating stress effects by enhancing malate transport.
Graphical Representation
The following figure illustrates the relationship between this compound activity, malate transport, and ear development:
This compound Activity and Ear Development (Note: Replace with actual figure link or description)
Q & A
Basic Research Questions
Q. What experimental models are appropriate for studying EAD1 (chemical compound) as an autophagy inhibitor?
- Methodology: Use human cancer cell lines (e.g., H460 lung cancer or BxPC3 pancreatic cancer cells) for in vitro assays. Key parameters include:
- Cell proliferation assays (e.g., MTT or CellTiter-Glo) to measure IC50 values (e.g., 5.8 μM in BxPC3 cells) .
- LC3-II puncta formation via immunofluorescence to confirm autophagy inhibition .
- Apoptosis markers (e.g., caspase-3 activation) to distinguish autophagy inhibition from direct apoptotic effects .
Q. How can researchers determine the effective concentration range for this compound (chemical compound) in cytotoxicity assays?
- Methodology:
Q. What molecular techniques are used to validate this compound (maize gene) function in ear development?
- Methodology:
- Mutant analysis: Compare This compound mutants (shortened ears, degenerated pistils) to wild-type phenotypes .
- Malate supplementation: Rescue mutant defects via exogenous malate injection to confirm nutrient transport role .
- Subcellular localization: Transient expression of this compound-GFP in protoplasts to confirm plasma membrane localization .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s autophagy inhibition and apoptosis induction in cancer cells?
- Methodology:
- Use time-course experiments to differentiate early autophagy inhibition (LC3-II accumulation at 24 hours) from late apoptosis (caspase activation at 48–72 hours) .
- Genetic knockdown: Silence autophagy-related genes (e.g., ATG5) to isolate apoptosis pathways .
- Multi-omics profiling: Combine transcriptomics and metabolomics to identify downstream targets (e.g., ROS signaling) .
Q. What are the methodological challenges in studying this compound (chemical compound) solubility, and how can they be addressed?
- Challenges: Low solubility (<1 mg/mL in aqueous buffers) limits bioavailability .
- Solutions:
Q. How can allele-specific effects of this compound (maize gene) on ear length be analyzed across genetic backgrounds?
- Methodology:
Propiedades
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27Cl2N7/c1-32(13-11-29-23-8-9-28-24-14-20(26)6-7-22(23)24)12-10-27-15-21-17-33(31-30-21)16-18-2-4-19(25)5-3-18/h2-9,14,17,27H,10-13,15-16H2,1H3,(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQMXKCBSUXVTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCNCC1=CN(N=N1)CC2=CC=C(C=C2)Cl)CCNC3=C4C=CC(=CC4=NC=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27Cl2N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.